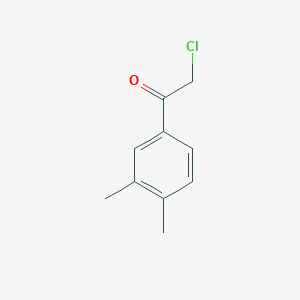

2-Chloro-1-(3,4-dimethylphenyl)ethanone

Description

Propriétés

IUPAC Name |

2-chloro-1-(3,4-dimethylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO/c1-7-3-4-9(5-8(7)2)10(12)6-11/h3-5H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFSBSZYRJJTTDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)CCl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60368431 | |

| Record name | 2-chloro-1-(3,4-dimethylphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60368431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50690-08-9 | |

| Record name | 2-chloro-1-(3,4-dimethylphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60368431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Reaction Mechanism and Conditions

The reaction proceeds via the formation of an acylium ion intermediate, facilitated by catalysts such as aluminum chloride (AlCl₃) or zinc chloride (ZnCl₂). The electrophilic acylium ion attacks the aromatic ring at the para position relative to the methyl groups, leading to the formation of the desired ketone. Key parameters include:

-

Catalyst Loading : A molar ratio of 1:1.2 (substrate to AlCl₃) ensures complete activation of chloroacetyl chloride.

-

Solvent System : Dichloromethane (CH₂Cl₂) or nitrobenzene enhances electrophilic reactivity while stabilizing intermediates.

-

Temperature : Reactions are conducted at 0–5°C to minimize side reactions such as polyacylation.

Yield and By-Product Analysis

Under optimized conditions, this method achieves yields of 68–72%. Major by-products include diacetylated derivatives (∼15%) and unreacted starting materials (∼12%). Recrystallization using ethanol-water mixtures improves purity to >98%.

Direct Chlorination of 1-(3,4-Dimethylphenyl)Ethanone

An alternative route involves the direct chlorination of 1-(3,4-dimethylphenyl)ethanone using chlorinating agents such as sulfuryl chloride (SO₂Cl₂) or molecular chlorine (Cl₂).

Procedure and Optimization

1-(3,4-Dimethylphenyl)ethanone is dissolved in a dioxane-diethyl ether mixture (1:1 v/v), followed by the dropwise addition of chlorine gas at 0–5°C. The reaction mixture is stirred for 1 hour, quenched with cold water, and extracted with ethyl acetate. Critical factors include:

Performance Metrics

This method yields 65–70% of the target compound, with impurities including dichlorinated by-products (∼8%) and residual solvents. Column chromatography (silica gel, hexane:ethyl acetate = 4:1) further refines the product to >95% purity.

Industrial-Scale Production Techniques

Industrial synthesis prioritizes cost-effectiveness and scalability. Continuous flow reactors have emerged as a preferred technology due to their superior heat and mass transfer capabilities.

Key Industrial Parameters

-

Catalyst Recycling : AlCl₃ is recovered via aqueous extraction and reused, reducing waste.

-

Automation : Real-time monitoring of temperature and pressure ensures consistent product quality.

-

Throughput : Pilot-scale trials demonstrate a production capacity of 50–100 kg/day with 85% yield.

Purification and Characterization Methods

Recrystallization

Crude product is recrystallized from ethanol, yielding colorless crystals with a melting point of 89–91°C.

Spectroscopic Characterization

-

IR Spectroscopy : Strong absorption at 1,710 cm⁻¹ (C=O stretch) and 740 cm⁻¹ (C-Cl stretch).

-

¹H NMR : Aromatic protons resonate as a doublet at δ 7.45–7.50 ppm, while methyl groups appear as singlets at δ 2.30 ppm.

Comparative Analysis of Synthetic Methods

| Method | Catalyst | Solvent | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Friedel-Crafts Acylation | AlCl₃ | CH₂Cl₂ | 72 | 98 |

| Direct Chlorination | Cl₂ | Dioxane/Ether | 70 | 95 |

Applications De Recherche Scientifique

2-Chloro-1-(3,4-dimethylphenyl)ethanone has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of therapeutic agents.

Industry: It is utilized in the production of specialty chemicals and as a reagent in various industrial processes

Mécanisme D'action

The mechanism of action of 2-Chloro-1-(3,4-dimethylphenyl)ethanone involves its reactivity towards nucleophiles and electrophiles. The chloro group acts as a leaving group, making the compound susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound serves as an intermediate or a starting material .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Electronic Comparisons

The table below compares structural features, synthesis yields, and applications of 2-chloro-1-(3,4-dimethylphenyl)ethanone with analogous α-haloketones:

Key Observations:

- Substituent Effects: Electron-withdrawing groups (e.g., –NO₂, –CF₃) increase electrophilicity at the carbonyl carbon, enhancing reactivity in nucleophilic substitutions. In contrast, electron-donating groups (e.g., –CH₃, –OH) reduce electrophilicity but improve stability .

- Stereoselectivity: Fluorinated derivatives like 2-chloro-1-(3,4-difluorophenyl)ethanone exhibit high enantioselectivity (98% ee) in biocatalytic reductions using deep eutectic solvents (DESs), whereas non-fluorinated analogs may require harsher conditions .

- Crystallography: Compounds with hydroxyl groups (e.g., 2-chloro-1-(3-hydroxyphenyl)ethanone) form hydrogen-bonded networks, influencing solubility and solid-state properties compared to alkyl-substituted derivatives .

Activité Biologique

2-Chloro-1-(3,4-dimethylphenyl)ethanone, a chlorinated aromatic ketone, is an organic compound with the molecular formula C10H11ClO and a molecular weight of 182.65 g/mol. This compound is primarily used in organic synthesis and serves as an intermediate in the preparation of pharmaceuticals and agrochemicals. Despite its utility in various chemical processes, detailed studies on its biological activity remain limited. This article aims to compile available research findings, case studies, and potential biological interactions of this compound.

Chemical Structure and Properties

The structure of this compound features a chloro substituent on a ketone backbone with a dimethyl-substituted phenyl group. Its unique structural characteristics may influence its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C10H11ClO |

| Molecular Weight | 182.65 g/mol |

| Classification | GHS07 (may cause eye irritation) |

Synthesis Methods

The synthesis of this compound can be achieved through various methods, typically involving chlorination reactions. Common chlorinating agents include thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5), with the reaction often conducted under reflux conditions in inert solvents like dichloromethane.

While specific mechanisms of action for this compound are not well-documented, related compounds have shown interactions with various biological targets. For instance, chlorinated aromatic compounds can interact with cytochrome P450 enzymes, influencing metabolic pathways and potentially affecting pharmacokinetics and toxicity profiles .

Case Studies and Research Findings

- Enzyme Interactions : Research indicates that compounds structurally similar to this compound may interact with metabolic enzymes. A study demonstrated that certain ketones could modulate enzyme activities in recombinant Escherichia coli, suggesting potential biocatalytic applications .

- Pharmacological Potential : Although direct studies on this compound are scarce, derivatives of similar structures have been explored for therapeutic properties. For example, compounds with similar halogen substitutions have been investigated for their activity against various diseases.

- Toxicological Assessments : Given its classification as a GHS07 compound, preliminary toxicological assessments indicate potential risks associated with exposure to this compound. Studies on chlorinated aromatic compounds suggest they may exhibit endocrine-disrupting effects and other adverse health impacts .

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is provided:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| This compound | Contains a chloro group and dimethylphenyl | Potential use in asymmetric synthesis |

| 1-(3,4-Dimethylphenyl)ethanone | Lacks chlorine; only has methyl groups | More straightforward reactivity |

| 2-Chloroacetophenone | Contains a chloro group; no methyl groups | Commonly used in pharmaceuticals |

| 2-Bromo-1-(3,4-dimethylphenyl)ethanone | Bromine instead of chlorine | Different reactivity profile due to bromine |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Chloro-1-(3,4-dimethylphenyl)ethanone, and how do reaction conditions influence yield?

- Methodology :

- Nucleophilic substitution : React 3,4-dimethylacetophenone with chlorinating agents (e.g., Cl₂ or SOCl₂) under anhydrous conditions. Monitor reaction progress via TLC.

- Biocatalytic reduction : Use Saccharomyces cerevisiae in natural deep eutectic solvents (NADES) for enantioselective reduction of ketone precursors. Optimal NADES (e.g., ChGly30) achieves >99% enantiomeric excess (ee) at preparative scale .

- Purification : Column chromatography with chloroform/hexane (4:1) or ethyl acetate mixtures improves purity (yields: 20–27%) .

Q. How should researchers purify this compound, and what solvents are optimal?

- Methodology :

- Column chromatography : Use chloroform/hexane (4:1) or hexane/chloroform:ethyl acetate (4:1:2) as eluents.

- Recrystallization : Hexane or ethanol at low temperatures yields colorless crystals (mp: 70–145°C) .

Q. What spectroscopic and chromatographic techniques are suitable for characterizing this compound?

- Methodology :

- IR spectroscopy : Identify carbonyl (C=O) stretches at ~1700 cm⁻¹ and C-Cl bonds at ~600 cm⁻¹ .

- Mass spectrometry : Molecular ion peaks (m/z) confirm molecular weight (e.g., 170.59 g/mol) .

- GC-MS : Use polar columns (e.g., VF-5MS) for retention index analysis .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be optimized for chiral drug intermediates?

- Methodology :

- Biocatalysis : Optimize S. cerevisiae activity in NADES with 30% water content (ChGly30). Achieve 99% ee and 56% yield at pH 7.6 .

- Buffer optimization : Phosphate buffers (0.05–0.2 M ionic strength) maintain enzyme stability without affecting stereoselectivity .

Q. What strategies address low yields in cross-coupling reactions involving this compound?

- Methodology :

- Catalyst screening : Test Pd/C or Ni catalysts for Suzuki-Miyaura couplings with aryl boronic acids.

- Reaction scaling : Pilot-scale NADES systems enable recyclability (3 cycles) with <10% yield loss .

Q. How is this compound utilized in synthesizing bioactive molecules, and what structural modifications enhance activity?

- Methodology :

- Phenothiazine derivatives : React with 3,4-dichlorobenzylamine to form cytotoxic agents (e.g., Compound 18) active in liver cancer cells .

- Chiral building blocks : Reduce to (S)-1-(3,4-dimethylphenyl)ethanol for antiviral or anticancer drug synthesis .

Q. What safety protocols are critical given its hazardous properties?

- Methodology :

- Lachrymatory effects : Use fume hoods and PPE (goggles, gloves).

- Storage : Store below 25°C in airtight containers (flash point: 108.8°C) .

Data Contradiction Analysis

Q. How do discrepancies in reported yields (e.g., 20% vs. 56%) arise, and how can they be resolved?

- Analysis :

- Reaction scale : Small-scale syntheses (e.g., 0.54 mmol) report lower yields (20–27%) due to purification losses , while biocatalytic methods achieve higher yields (56%) via optimized NADES .

- pH sensitivity : Acinetobacter sp. shows pH-dependent activity (optimal pH 5.5–7.6), conflicting with Guo et al.’s findings . Validate via controlled buffer titration.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.